4-(Difluoromethoxy)-2,5-dimethylaniline
Description
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Properties
IUPAC Name |
4-(difluoromethoxy)-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-5-4-8(13-9(10)11)6(2)3-7(5)12/h3-4,9H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYFTYYHWSCXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-2,5-dimethylaniline is the Transforming Growth Factor-β1 (TGF-β1) pathway. TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets by inhibiting the TGF-β1-induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells. This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin. It also significantly reduces the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway.
Biochemical Pathways
The TGF-β1 pathway is the main biochemical pathway affected by this compound. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells.
Result of Action
The action of this compound results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats. This leads to improvements in lung function, reductions in lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin.
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)-2,5-dimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence its accumulation and activity within cells.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biological effects.
Biological Activity
4-(Difluoromethoxy)-2,5-dimethylaniline is an organic compound with a unique structure that includes a difluoromethoxy group attached to an aniline backbone, along with two methyl groups at the 2 and 5 positions of the aromatic ring. Its chemical formula is C₉H₁₀F₂N O, and it has a molecular weight of approximately 189.18 g/mol. This compound has attracted interest in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biological targets.
The presence of the difluoromethoxy group enhances the lipophilicity of the compound, which may influence its biological activity. The structural characteristics of this compound suggest that it could interact with enzymes and receptors involved in critical cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound may modulate disease processes such as inflammation and cancer progression. The biological activity can be categorized based on interaction studies with various biological targets.
Potential Biological Targets
- Enzymatic Inhibition : Preliminary studies suggest that structurally related compounds can inhibit enzymes associated with disease processes.
- Receptor Modulation : The compound may interact with receptors involved in signaling pathways pertinent to cancer and inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be analyzed by comparing it with similar compounds. The following table summarizes some notable analogs:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 4-(Trifluoromethoxy)-2,5-dimethylaniline | Contains a trifluoromethoxy group instead of difluoromethoxy | Potentially different biological activity due to trifluoro substitution |
| 3-(Difluoromethoxy)-4-methylaniline | Methyl substitution at position 4 instead of 2 | Variation in reactivity and biological profile due to position change |
| 4-(Difluoromethoxy)-aniline | Lacks methyl substitutions | Simpler structure may lead to different properties |
Inhibition of Notum
One significant area of research involves the inhibition of Notum, an enzyme implicated in Wnt signaling pathways. Compounds that inhibit Notum can potentially treat disorders characterized by abnormal Wnt signaling. For example, research has shown that certain derivatives can increase Wnt signaling levels, indicating therapeutic potential for conditions like cancer .
Antimycobacterial Activity
Another study explored the activity of compounds containing difluoromethoxy groups against Mycobacterium tuberculosis. Such compounds demonstrated promising results in inhibiting bacterial growth, suggesting their utility in developing new antimycobacterial agents .
Research Findings
Recent investigations into the pharmacodynamics of this compound have highlighted its potential interactions with various cellular targets:
- Enzyme Interaction : Studies indicate that this compound could serve as an inhibitor for key enzymes involved in metabolic pathways.
- Cell Growth Inhibition : Similar compounds have shown efficacy in inhibiting cell growth in cancer cell lines, suggesting that this compound may exhibit similar properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
